N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (Molecular formula: C₁₇H₂₂N₄O₄S; molecular weight: 378.447 g/mol) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position. The benzamide moiety is functionalized with a sulfonyl group linked to a 2-methylpiperidine ring.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-15-19-20-17(25-15)18-16(22)13-7-9-14(10-8-13)26(23,24)21-11-5-4-6-12(21)2/h7-10,12H,3-6,11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMZJHSDQBTVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide group is introduced by reacting the oxadiazole intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidine Sulfonyl Group: The final step involves the sulfonylation of the benzamide intermediate with 2-methylpiperidine-1-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds structurally related to N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide. For instance, derivatives of oxadiazole have shown promising activity against various bacterial strains.
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of similar oxadiazole derivatives reported Minimum Inhibitory Concentrations (MICs) ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria . The presence of functional groups in the benzamide structure enhances its interaction with microbial targets.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied, with promising results indicating their effectiveness against various cancer cell lines.
Case Study: Anticancer Screening
In vitro tests on compounds similar to this compound demonstrated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116). Compounds with IC50 values lower than that of standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) were identified . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Summary of Findings
| Application | Activity Type | Notable Results |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | MICs between 1.27 µM - 2.65 µM |
| Anticancer | Cytotoxicity | IC50 values lower than 5-FU |
| Mechanism | Enzyme Inhibition | Targets DHFR and other vital enzymes |
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key Insights :
- Ethyl vs. Aromatic Groups : The target compound’s ethyl group offers simpler synthetic accessibility and moderate lipophilicity compared to LMM5’s methoxyphenylmethyl group, which may improve target binding but reduce solubility .
- Heterocyclic vs.
- Cyclopropyl vs. Ethyl : The cyclopropyl analog () may confer greater metabolic stability due to reduced susceptibility to oxidative metabolism .
Variations in the Sulfonamide Moiety
Key Insights :
- Piperidine vs. Alkyl Chains: The target compound’s 2-methylpiperidine introduces chirality and moderate basicity, which may influence membrane permeability and target engagement.
- Halogen Incorporation : The 5-chlorothiophene in ’s compound could enhance binding affinity via halogen bonding, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s logP (~2.5) suggests better solubility than LMM5 but lower than the cyclopropyl analog.
- The 2-methylpiperidine’s basic nitrogen may improve solubility in acidic environments (e.g., gastric fluid) .
Biological Activity
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3S |
| Molecular Weight | 372.47 g/mol |
| CAS Number | Not specified in the sources |
| Purity | Minimum 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the bioactivity of compounds by acting as a bioisostere for carboxylic acids and amides. The sulfonamide group contributes to its pharmacological profile by providing additional hydrogen bonding capabilities, which can enhance binding affinity to target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown activity against various bacterial strains. In a comparative study, derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
Antitumor Activity
In another research effort focusing on structure-activity relationships (SAR), several oxadiazole derivatives were synthesized and tested for their antitumor properties. Compounds showed promising results against human cancer cell lines such as KB and HepG2, with IC50 values indicating effective cytotoxicity . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as a lead compound in cancer therapy.
Case Study 1: Antitubercular Activity
A series of benzamide derivatives, including those with oxadiazole moieties, were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds demonstrated IC50 values in the low micromolar range (1.35 - 2.18 µM), indicating significant potential for further development . The structural features contributing to this activity included the presence of electron-withdrawing groups that enhance interaction with bacterial enzymes.
Case Study 2: Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound towards various protein targets. These studies indicate favorable interactions with active sites of enzymes involved in metabolic pathways critical for microbial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
